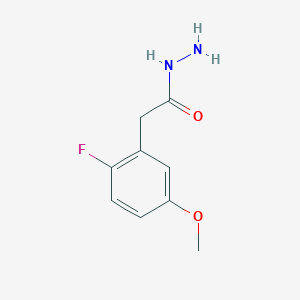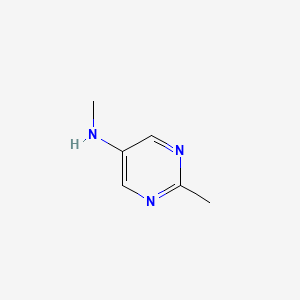
N,2-Dimethylpyrimidin-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,2-Dimethylpyrimidin-5-amine: is an organic compound belonging to the class of aminopyrimidines It is characterized by a pyrimidine ring substituted with two methyl groups and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,2-Dimethylpyrimidin-5-amine typically involves the reaction of 2-aminopyridine with a suitable methylating agent. One common method involves the use of dimethyl sulfate or methyl iodide as the methylating agent in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an inert solvent like dichloromethane or toluene at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of automated systems and real-time monitoring helps in maintaining consistent quality .
Chemical Reactions Analysis
Types of Reactions: N,2-Dimethylpyrimidin-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Alkyl halides in the presence of a base like triethylamine in dichloromethane.
Major Products Formed:
Oxidation: this compound N-oxide.
Reduction: this compound reduced derivatives.
Substitution: N-alkyl or N-acyl derivatives of this compound.
Scientific Research Applications
N,2-Dimethylpyrimidin-5-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including cancer and infectious diseases.
Industry: this compound is used in the production of agrochemicals, pharmaceuticals, and dyes
Mechanism of Action
The mechanism of action of N,2-Dimethylpyrimidin-5-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. It can also interact with nucleic acids, affecting gene expression and protein synthesis. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
2-Aminopyrimidine: Similar structure but lacks the methyl groups.
2,5-Dimethylpyrimidin-4-amine: Similar structure but with different substitution pattern.
N,N-Dimethylpyridin-2-amine: Similar structure but with a pyridine ring instead of a pyrimidine ring
Uniqueness: N,2-Dimethylpyrimidin-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methyl groups and an amino group on the pyrimidine ring enhances its reactivity and potential for diverse applications compared to its analogs .
Properties
Molecular Formula |
C6H9N3 |
|---|---|
Molecular Weight |
123.16 g/mol |
IUPAC Name |
N,2-dimethylpyrimidin-5-amine |
InChI |
InChI=1S/C6H9N3/c1-5-8-3-6(7-2)4-9-5/h3-4,7H,1-2H3 |
InChI Key |
FENSBHAUEUGKRF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C=N1)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


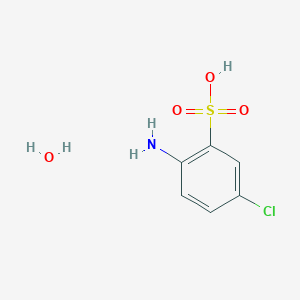
![9-Chloropyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B13123881.png)
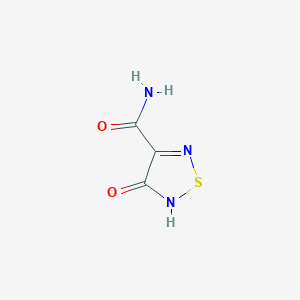

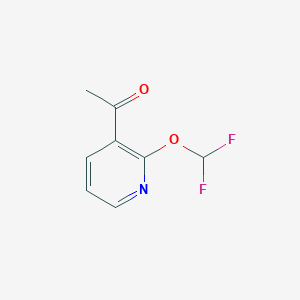
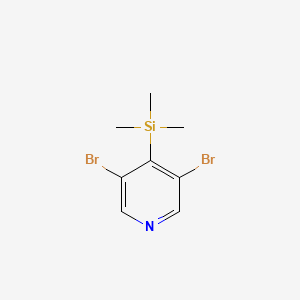
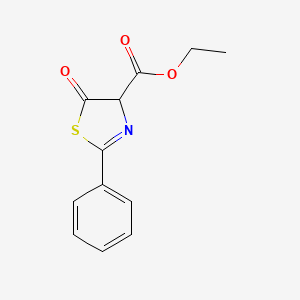
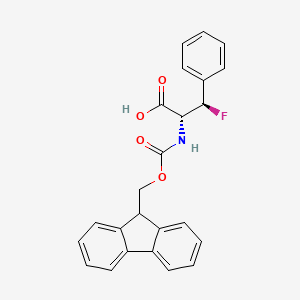
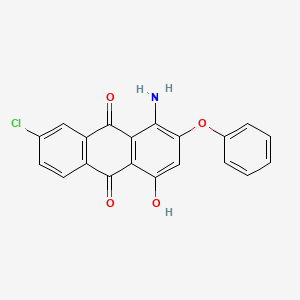
![5'-Nitro-[2,2'-bithiophene]-5-carboxylic acid](/img/structure/B13123946.png)



